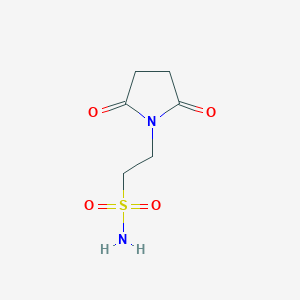
2-(2,5-Dioxopyrrolidin-1-yl)ethane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-Dioxopyrrolidin-1-yl)ethane-1-sulfonamide is a chemical compound with a unique structure that includes a pyrrolidinone ring and a sulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dioxopyrrolidin-1-yl)ethane-1-sulfonamide typically involves the reaction of 2,5-dioxopyrrolidin-1-yl with ethane-1-sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,5-Dioxopyrrolidin-1-yl)ethane-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative, while oxidation can lead to the formation of sulfonic acids.
Aplicaciones Científicas De Investigación
2-(2,5-Dioxopyrrolidin-1-yl)ethane-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(2,5-Dioxopyrrolidin-1-yl)ethane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity. The pyrrolidinone ring may also play a role in its biological activity by interacting with hydrophobic pockets in proteins .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2,5-Dioxopyrrolidin-1-yl)ethane-1-sulfonyl chloride
- Bis(2,5-dioxopyrrolidin-1-yl) (disulfanediylbis(ethane-2,1-diyl)) dicarbonate
Uniqueness
2-(2,5-Dioxopyrrolidin-1-yl)ethane-1-sulfonamide is unique due to its combination of a pyrrolidinone ring and a sulfonamide group. This structure imparts specific chemical and biological properties that are distinct from other similar compounds.
Propiedades
Fórmula molecular |
C6H10N2O4S |
|---|---|
Peso molecular |
206.22 g/mol |
Nombre IUPAC |
2-(2,5-dioxopyrrolidin-1-yl)ethanesulfonamide |
InChI |
InChI=1S/C6H10N2O4S/c7-13(11,12)4-3-8-5(9)1-2-6(8)10/h1-4H2,(H2,7,11,12) |
Clave InChI |
MSBDXNMPMYOPBA-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1=O)CCS(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![3-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13534530.png)


